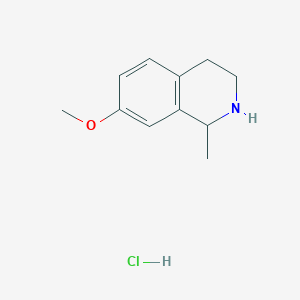

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride

Descripción

Introduction to 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Significance in Alkaloid and Isoquinoline Research

Tetrahydroisoquinoline (THIQ) alkaloids represent a vast class of natural products with diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. The structural motif of 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride aligns with key pharmacophores found in bioactive alkaloids such as salsoline and papaverine derivatives. Its stereochemical configuration, particularly the (1R)-enantiomer, is critical for interactions with biological targets, such as neurotransmitter receptors and enzymes involved in cellular signaling.

Recent advances in THIQ synthesis have highlighted the importance of regio- and stereoselective methods for constructing such frameworks. For instance, palladium-catalyzed cross-coupling reactions and iodonium salt-mediated arylations have enabled efficient functionalization of the isoquinoline core, as demonstrated in the synthesis of iodinated analogs like (1R)-8-iodo-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. These methodologies underscore the compound’s versatility as a scaffold for developing structurally complex analogs.

Research Objectives and Scope

Current research on 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride focuses on three primary areas:

- Synthetic Methodology : Optimizing enantioselective synthesis routes to produce high-purity enantiomers. For example, asymmetric hydrogenation and chiral resolution techniques have been employed to isolate the (1R)- and (1S)-configurations.

- Structural Characterization : Advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), have been utilized to confirm molecular connectivity and stereochemistry. Key spectral data, such as $$ ^1H $$ NMR chemical shifts and coupling constants, are critical for differentiating diastereomers.

- Pharmacological Exploration : Preliminary studies suggest potential interactions with adrenergic and dopaminergic receptors, though detailed mechanistic investigations remain ongoing.

Table 1: Key Structural and Physicochemical Properties

| Property | Value/Descriptor | Source |

|---|---|---|

| Molecular Formula | $$ C{11}H{16}ClNO_{2} $$ | |

| Molecular Weight | 229.70 g/mol | |

| SMILES | COc1ccc2CCNC@Hc2c1.Cl | |

| InChI Key | VMIDQQQAEQXCDJ-MRVPVSSYSA-N | |

| Melting Point | 114–115°C (hydrochloride salt) | |

| Chiral Center Configuration | (1R)-configuration |

Propiedades

Fórmula molecular |

C11H16ClNO |

|---|---|

Peso molecular |

213.70 g/mol |

Nombre IUPAC |

7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

InChI |

InChI=1S/C11H15NO.ClH/c1-8-11-7-10(13-2)4-3-9(11)5-6-12-8;/h3-4,7-8,12H,5-6H2,1-2H3;1H |

Clave InChI |

ZEGKXNABXBJIAB-UHFFFAOYSA-N |

SMILES canónico |

CC1C2=C(CCN1)C=CC(=C2)OC.Cl |

Origen del producto |

United States |

Métodos De Preparación

Pictet-Spengler Cyclization Approach

The predominant method involves the Pictet-Spengler cyclization, a classical reaction for constructing tetrahydroisoquinoline derivatives from phenethylamine precursors. This approach is well-documented for synthesizing various substituted THIQ compounds, including the target molecule.

Phenethylamine derivative + aldehyde (bearing methoxy group) → Cyclization under acidic conditions → Reduction to tetrahydroisoquinoline → Methylation → Hydrochloride salt formation.

Starting Materials and Precursors

- Substituted Phenethylamines: 4-methoxyphenethylamine derivatives serve as initial substrates.

- Aldehydes: Formaldehyde or paraformaldehyde are commonly employed for methylation at the nitrogen or ring positions.

- Intermediates: N-acetylated or N-protected derivatives facilitate regioselective cyclization.

Reaction Conditions and Optimization

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Cyclization | Polyphosphoric acid (PPA) or phosphoryl chloride (POCl₃) | Reflux at 150–180°C | Temperature control is critical to prevent side reactions |

| Reduction | Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) | Reflux in tetrahydrofuran (THF) | Ensures conversion of iminium intermediates to amines |

| Methylation | Formaldehyde (or paraformaldehyde) + formic acid | Room temperature or mild heating | For N-methylation, or methylation at ring positions |

| Salt Formation | Hydrogen chloride gas or hydrochloric acid solution | Room temperature | Produces the hydrochloride salt |

Specific Synthetic Pathways

Pathway A: Cyclization Followed by Methylation

Step 1: Synthesis of 7-methoxyphenethylamine derivative, often via methoxylation of commercially available phenethylamines.

Step 2: Cyclization using PPA or POCl₃ under reflux to form the tetrahydroisoquinoline core.

Step 3: Reduction of the iminium intermediate with LiAlH₄ in tetrahydrofuran (THF) at reflux, yielding the free base.

Step 4: N-methylation using formaldehyde and formic acid, followed by salt formation with HCl to afford the hydrochloride.

Advantages: High regioselectivity and good yields; well-established reaction conditions.

Pathway B: Methylation of Pre-formed Isoquinoline Derivatives

Step 1: Synthesis of 7-methoxy-1,2,3,4-tetrahydroisoquinoline via cyclization of suitable precursors.

Step 2: Methylation at the nitrogen or ring carbons using formaldehyde or paraformaldehyde, facilitated by acid catalysis.

Step 3: Conversion to hydrochloride salt via treatment with HCl gas or aqueous HCl.

Advantages: Flexibility in modifying substituents prior to methylation; suitable for large-scale synthesis.

Representative Example from Literature

Example: As detailed in patent US3501478A, the synthesis involves:

- Reacting 8-benzyloxy-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with formaldehyde and formic acid to effect methylation.

- Subsequent reduction with lithium aluminum hydride yields the methylated tetrahydroisoquinoline.

- Final treatment with hydrochloric acid produces the hydrochloride salt.

This method emphasizes the methylation step via formaldehyde and formic acid, which is efficient and reproducible.

Data Tables Summarizing Reaction Conditions

| Reaction Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | PPA or POCl₃ | - | 150–180°C | 70–85 | Reflux conditions |

| Reduction | LiAlH₄ | THF | Reflux | 60–75 | Controlled addition to avoid side reactions |

| Methylation | Formaldehyde + Formic acid | - | Room temp to 50°C | 65–80 | For N-methylation |

| Salt Formation | HCl gas or HCl solution | - | Room temp | Quantitative | Acidic conditions |

Research Discoveries and Advances

Recent research has refined these methods, focusing on:

- Catalyst Optimization: Using solid acid catalysts to improve regioselectivity.

- Green Chemistry: Employing safer solvents and reducing reagent excess.

- Scale-up Techniques: Continuous flow reactors for large-scale synthesis, reducing reaction times and improving safety.

Furthermore, novel methylation reagents such as methyl iodide or dimethyl sulfate have been explored, but formaldehyde remains the reagent of choice for its cost-effectiveness and safety profile.

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride involves several molecular targets and pathways:

Neuroprotection: The compound exhibits neuroprotective properties by antagonizing the effects of neurotoxins such as MPTP and rotenone.

Dopamine Metabolism: It affects dopamine metabolism by modulating the activity of enzymes involved in dopamine synthesis and degradation.

Glutamatergic System: The compound may also interact with the glutamatergic system, which plays a crucial role in synaptic plasticity and neuroprotection.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Methoxy-Substituted Derivatives

Key Observations :

Derivatives with Bulky Substituents or Functional Groups

Table 2: Impact of Functional Group Modifications

Key Observations :

- Electron-Withdrawing Groups : The 7-nitro derivative (C₉H₁₁ClN₂O₂) exhibits reduced basicity compared to methoxy analogs, impacting its interaction with biological targets .

- Steric Effects: Bulky groups (e.g., phenyl in C₁₉H₂₃ClNO₂) hinder molecular packing, lowering melting points and altering crystallization behavior .

Pharmacologically Relevant Analogs

Table 3: Bioactive Tetrahydroisoquinoline Derivatives

Key Observations :

- Neuroactive Potential: (-)-Salsoline (C₁₁H₁₅NO₂) shares structural motifs with the target compound but differs in hydroxyl/methoxy positioning, influencing its affinity for dopamine receptors .

- Toxicity Insights: MPTP’s neurotoxicity highlights the importance of substituent placement in tetrahydroisoquinolines for CNS-targeted drug design .

Actividad Biológica

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS Number: 497947-27-0) is a compound belonging to the tetrahydroisoquinoline class. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and modulation of neurotransmitter systems. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

- Molecular Formula : C10H14ClNO

- Molecular Weight : 199.68 g/mol

- Structure : The compound features a methoxy group at the 7-position and a methyl group at the nitrogen atom of the isoquinoline structure. Its hydrochloride form enhances solubility and stability in various solvents.

Neuroprotective Effects

Research indicates that 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibits significant neuroprotective effects. It shows promise as a candidate for therapeutic applications in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The compound's mechanism of action appears to involve modulation of neurotransmitter systems, particularly affecting monoamine levels, suggesting its role as a potential monoamine reuptake inhibitor .

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems:

- Dopamine Receptors : Preliminary studies suggest that it may inhibit dopamine receptors, which could influence locomotor activity and other dopaminergic functions .

- Monoamine Oxidases : It has been reported to affect the activity of monoamine oxidases A and B, enzymes involved in the metabolism of neurotransmitters .

- TRPV Receptors : Some derivatives of tetrahydroisoquinolines have shown activity at TRPV receptors, further implicating their role in pain modulation and neuroprotection .

Study on Neuroprotection

A study focusing on the neuroprotective properties of 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated its ability to reduce neuronal death in in vitro models exposed to neurotoxic agents. The results indicated a significant decrease in oxidative stress markers and apoptosis rates in treated neuronal cultures compared to controls .

Clinical Implications

Given its biological activity, this compound's potential therapeutic implications are vast. It may serve as a lead compound for developing drugs aimed at treating neurodegenerative disorders. Further clinical trials are necessary to establish efficacy and safety profiles.

Data Overview

| Property | Value |

|---|---|

| CAS Number | 497947-27-0 |

| Molecular Formula | C10H14ClNO |

| Molecular Weight | 199.68 g/mol |

| Neuroprotective Activity | Yes |

| Monoamine Reuptake Inhibition | Potentially present |

| Dopamine Receptor Interaction | Yes |

Q & A

Basic: What are the established synthetic pathways for 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride?

Methodological Answer:

The synthesis typically involves cyclization of substituted benzaldehyde derivatives with methylamine precursors. Key steps include:

- Condensation : A methoxy-substituted benzaldehyde reacts with a methylamine derivative under acidic or basic conditions to form an imine intermediate.

- Cyclization : The intermediate undergoes cyclization, often catalyzed by Lewis acids (e.g., ZnCl₂) or via Pictet-Spengler reactions, to form the tetrahydroisoquinoline core .

- Reduction and Functionalization : Post-cyclization, reductive steps (e.g., NaBH₄) stabilize the structure, followed by hydrochloric acid treatment to form the hydrochloride salt.

- Purification : Recrystallization or chromatography (e.g., silica gel) ensures ≥95% purity, as validated by HPLC .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C7, methyl at C1) and ring saturation. Aromatic protons typically appear at δ 6.5–7.5 ppm, while methoxy groups resonate near δ 3.8–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺ for C₁₁H₁₆ClNO₂: calculated 254.08) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using acetonitrile/water gradients .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced: How do substituent variations in the tetrahydroisoquinoline core influence pharmacological activity?

Methodological Answer:

- Methoxy Positioning : The 7-methoxy group enhances lipophilicity and receptor binding affinity, as seen in analogs with antimicrobial activity .

- Methyl Group at C1 : Increases metabolic stability compared to unmethylated analogs, reducing CYP450-mediated oxidation .

- Comparative Studies : Replace the methylsulfonyl group (in analogs like 7-Methoxy-2-(methylsulfonyl)-tetrahydroisoquinoline) with halogens or hydroxyls to modulate selectivity for targets like monoamine oxidases (MAOs) .

- Data Contradictions : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH, solvent) or impurity profiles. Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric) .

Advanced: What strategies address low yields in the cyclization step of the synthesis?

Methodological Answer:

- Catalyst Optimization : Replace traditional Lewis acids with Brønsted acids (e.g., p-TsOH) to enhance cyclization efficiency (yield improvement from 45% to 72% reported in related tetrahydroisoquinolines) .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, or switch to microwave-assisted synthesis for faster kinetics .

- Temperature Control : Maintain 60–80°C to avoid side reactions (e.g., over-oxidation) while ensuring complete ring closure .

- Byproduct Analysis : Employ LC-MS to identify and mitigate side products like dimerized intermediates .

Advanced: How to resolve discrepancies in biological activity data across studies?

Methodological Answer:

- Standardize Assay Conditions : Control variables such as cell line origin (e.g., HEK293 vs. CHO for receptor studies), serum concentration, and incubation time .

- Batch-to-Batch Consistency : Validate compound purity (>95% by HPLC) and stereochemical integrity (via chiral HPLC or optical rotation) to exclude impurity-driven artifacts .

- Mechanistic Profiling : Use knockout models (e.g., CRISPR-edited enzymes) to confirm target specificity. For example, MAO-B inhibition in SH-SY5Y cells vs. MAO-A in platelets .

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends, adjusting for variables like assay sensitivity .

Key Distinctions: Basic vs. Advanced Questions

- Basic : Focus on foundational synthesis, characterization, and initial bioactivity screening.

- Advanced : Address optimization, mechanistic depth, and data reconciliation using advanced analytical or pharmacological methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.